molecular formula C26H28N2O4 B257963 3-benzyl-4-methyl-9-[3-(2-oxo-1-pyrrolidinyl)propyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

3-benzyl-4-methyl-9-[3-(2-oxo-1-pyrrolidinyl)propyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No. B257963
M. Wt: 432.5 g/mol
InChI Key: AGGNSDKILDSCDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-4-methyl-9-[3-(2-oxo-1-pyrrolidinyl)propyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound is a member of the chromeno[8,7-e][1,3]oxazine family, which has been found to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of 3-benzyl-4-methyl-9-[3-(2-oxo-1-pyrrolidinyl)propyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is not fully understood. However, studies have suggested that this compound may exert its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been found to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 3-benzyl-4-methyl-9-[3-(2-oxo-1-pyrrolidinyl)propyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has been found to have other biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to have neuroprotective activity, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-benzyl-4-methyl-9-[3-(2-oxo-1-pyrrolidinyl)propyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, this compound has been found to have other biochemical and physiological effects, which may make it useful in the study of other diseases.
One of the limitations of using 3-benzyl-4-methyl-9-[3-(2-oxo-1-pyrrolidinyl)propyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one in lab experiments is its relatively complex chemical structure. This may make it difficult to synthesize and purify, which could limit its availability for use in experiments. Additionally, the mechanism of action of this compound is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-benzyl-4-methyl-9-[3-(2-oxo-1-pyrrolidinyl)propyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one. One area of interest is the development of more efficient synthesis methods for this compound, which could increase its availability for use in experiments. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective cancer treatments. Finally, studies are needed to determine the safety and efficacy of this compound in animal and human trials, which could pave the way for its use in clinical settings.

Synthesis Methods

The synthesis of 3-benzyl-4-methyl-9-[3-(2-oxo-1-pyrrolidinyl)propyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has been reported in the literature. One of the most common methods involves the reaction of 4-methyl-3-nitrobenzoic acid with benzylamine in the presence of thionyl chloride to form the corresponding benzylamide. The benzylamide is then reacted with 3-(2-oxo-1-pyrrolidinyl)propylamine in the presence of triethylamine and acetic anhydride to form the desired product.

Scientific Research Applications

3-benzyl-4-methyl-9-[3-(2-oxo-1-pyrrolidinyl)propyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer.

properties

Product Name

3-benzyl-4-methyl-9-[3-(2-oxo-1-pyrrolidinyl)propyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Molecular Formula

C26H28N2O4

Molecular Weight

432.5 g/mol

IUPAC Name

3-benzyl-4-methyl-9-[3-(2-oxopyrrolidin-1-yl)propyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C26H28N2O4/c1-18-20-10-11-23-22(16-27(17-31-23)12-6-14-28-13-5-9-24(28)29)25(20)32-26(30)21(18)15-19-7-3-2-4-8-19/h2-4,7-8,10-11H,5-6,9,12-17H2,1H3

InChI Key

AGGNSDKILDSCDH-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CCCN4CCCC4=O)CC5=CC=CC=C5

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CCCN4CCCC4=O)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.